(4-BENZYLPIPERIDINO)(3-ETHOXYPHENYL)METHANONE
Overview
Description
4-Benzyl-1-(3-ethoxybenzoyl)piperidine is a synthetic organic compound belonging to the piperidine class Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound features a benzyl group attached to the nitrogen atom and an ethoxybenzoyl group at the 3-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)(3-ETHOXYPHENYL)METHANONE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a piperidine derivative.
Attachment of the Ethoxybenzoyl Group: The ethoxybenzoyl group can be attached through acylation reactions, where an ethoxybenzoyl chloride reacts with the piperidine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors for hydrogenation steps, automated systems for precise reagent addition, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(3-ethoxybenzoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzoyl group or reduce double bonds within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like benzyl halides for nucleophilic substitution or electrophilic reagents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
4-Benzyl-1-(3-ethoxybenzoyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)(3-ETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and ethoxybenzoyl groups may play a role in binding to these targets, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analogue without the ethoxybenzoyl group, known for its activity as a monoamine releasing agent.
4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine: A derivative with an iodinated benzylsulfonyl group, studied for its high affinity to sigma receptors.
Uniqueness
4-Benzyl-1-(3-ethoxybenzoyl)piperidine is unique due to the presence of both benzyl and ethoxybenzoyl groups, which may confer distinct chemical and biological properties compared to its analogues
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-ethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-2-24-20-10-6-9-19(16-20)21(23)22-13-11-18(12-14-22)15-17-7-4-3-5-8-17/h3-10,16,18H,2,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIKFSABZOALGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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